1,2-Dimethyl-5-(tributylstannyl)imidazole
Overview
Description
1,2-Dimethyl-5-(tributylstannyl)imidazole, also known as DMTBI, is an organotin compound that has been widely used in scientific research due to its unique properties. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. This compound has been used in the synthesis of a variety of compounds, including polymers, drugs, and other organic compounds. DMTBI is also used in the preparation of pharmaceuticals and other products. It is a versatile compound that has been used in a variety of research studies.
Scientific Research Applications
Synthesis and Characterization
1,2-Dimethyl-5-(tributylstannyl)imidazole plays a significant role in the synthesis of complex organic compounds. Bookser (2000) discussed the use of related stannylated imidazole derivatives in the Stille reaction for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, highlighting the utility in organic synthesis (Bookser, 2000).
Padhy et al. (2010) identified imidazole derivatives as potential organic precursors for the synthesis of zinc oxide nanoparticles, indicating the role of such compounds in nanoparticle fabrication (Padhy et al., 2010).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, imidazole derivatives, including those similar to this compound, have been investigated for their potential in drug synthesis and as biological active molecules. Mossaraf Hossain et al. (2018) studied the reactivity of newly synthesized imidazole derivatives, exploring their spectroscopic properties and potential biological interactions (Mossaraf Hossain et al., 2018).
Culver et al. (1977) examined the effects of a related imidazole derivative on neuroblastoma cells, indicating the potential application of such compounds in cancer research (Culver et al., 1977).
Organic and Material Chemistry
Imidazole derivatives are also significant in the field of organic and material chemistry. Casey et al. (1985) explored the synthesis of imidazoles from activated alkynes, demonstrating the versatility of these compounds in organic chemistry (Casey et al., 1985).
properties
IUPAC Name |
tributyl-(2,3-dimethylimidazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPIHCLJCNFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511374 | |
Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86051-75-4 | |
Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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